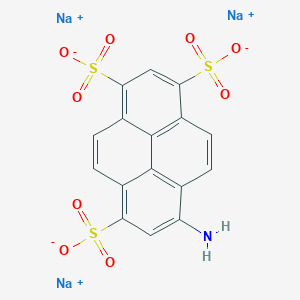

APTS

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

trisodium;8-aminopyrene-1,3,6-trisulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO9S3.3Na/c17-11-5-12(27(18,19)20)8-3-4-10-14(29(24,25)26)6-13(28(21,22)23)9-2-1-7(11)15(8)16(9)10;;;/h1-6H,17H2,(H,18,19,20)(H,21,22,23)(H,24,25,26);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSTNYACEWLNWPY-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C(C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C1=C43)N)S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8NNa3O9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00431754 | |

| Record name | APTS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196504-57-1 | |

| Record name | APTS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Aminopyrene-1,3,6-trisulfonic acid trisodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (3-Aminopropyl)triethoxysilane (APTS): Chemical Structure, Properties, and Applications

(3-Aminopropyl)triethoxysilane (APTS) is a versatile organosilane compound widely utilized in surface chemistry and materials science. Its bifunctional nature, possessing both a reactive amine group and hydrolyzable ethoxysilane groups, allows it to act as a coupling agent, adhesion promoter, and surface modifier. This technical guide provides a comprehensive overview of the chemical structure, properties, and common experimental protocols involving this compound, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

This compound, also known as 3-triethoxysilylpropylamine, is characterized by a propyl chain linking an amino group to a triethoxysilane head. The silicon atom is bonded to three ethoxy groups, which are susceptible to hydrolysis, and to the propyl amine tail.

The key chemical identifiers for this compound are summarized below:

| Identifier | Value |

| Molecular Formula | C9H23NO3Si[1] |

| SMILES | CCO--INVALID-LINK--(OCC)OCC[1][2] |

| InChI | InChI=1S/C9H23NO3Si/c1-4-11-14(12-5-2,13-6-3)9-7-8-10/h4-10H2,1-3H3[1][2] |

| InChIKey | WYTZZXDRDKSJID-UHFFFAOYSA-N[1][2] |

| PubChem CID | 13521[1][3] |

| CAS Number | 919-30-2[2][4] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application. A summary of these properties is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 221.37 g/mol | [2][4] |

| Appearance | Colorless liquid | [4] |

| Density | 0.946 g/mL at 25 °C | [2][5] |

| Boiling Point | 217 °C at 760 mmHg | [2][5] |

| Flash Point | 93 °C (199.4 °F) - closed cup | [2] |

| Melting Point | -70 °C | [5] |

Core Mechanism: Hydrolysis and Condensation

The functionality of this compound as a surface modifier is primarily due to the hydrolysis of its ethoxy groups to form silanols (Si-OH), followed by condensation. This process allows this compound to form a stable siloxane network (Si-O-Si) on hydroxylated surfaces and to self-condense.

The general mechanism can be visualized as a two-step process:

Experimental Protocols

Synthesis of (3-Aminopropyl)triethoxysilane

A common industrial synthesis of this compound involves the ammonolysis of 3-chloropropyltriethoxysilane.[6]

Materials:

-

3-Chloropropyltriethoxysilane

-

Liquid ammonia

Procedure:

-

Charge a high-pressure reactor with 3-chloropropyltriethoxysilane.

-

Introduce liquid ammonia into the reactor.

-

Heat the mixture under pressure to initiate the amination reaction. The reaction typically proceeds for several hours.

-

After the reaction is complete, cool the reactor and vent the excess ammonia.

-

The resulting mixture contains the crude this compound product and ammonium chloride as a byproduct.

-

Separate the solid ammonium chloride from the liquid crude product via filtration or centrifugation.

-

Purify the crude this compound by vacuum distillation to obtain the final product.

Surface Modification of Glass Substrates

This protocol describes a general procedure for the amino-silylation of glass or silica surfaces.[4]

Materials:

-

Glass or silica substrate

-

Acetone (dry)

-

(3-Aminopropyl)triethoxysilane (this compound)

Procedure:

-

Thoroughly clean the glass or silica surface with a suitable detergent and rinse extensively with deionized water. Dry the substrate completely, for example, in an oven.

-

In a fume hood, prepare a 2% (v/v) solution of this compound in dry acetone. For instance, mix 1 part this compound with 49 parts dry acetone.

-

Immerse the cleaned and dried substrate in the freshly prepared this compound solution for 30-60 seconds.

-

Rinse the substrate with fresh acetone to remove any unbound silane.

-

Allow the substrate to air-dry or dry it under a stream of inert gas (e.g., nitrogen or argon). The silylated surface is now ready for further functionalization or use.

Preparation of this compound-Modified Silica Nanoparticles

This protocol outlines the modification of silica nanoparticles with this compound in an ethanol/water mixture.[7]

Materials:

-

Silica nanoparticles

-

Ethanol

-

Deionized water

-

(3-Aminopropyl)triethoxysilane (this compound)

Procedure:

-

Disperse the silica nanoparticles in a mixture of ethanol and deionized water through sonication to create a homogenous suspension.

-

Add the desired amount of this compound to the silica nanoparticle suspension while stirring. The concentration of this compound and the water content in the solvent can be varied to control the density of amino groups on the surface.

-

Allow the reaction to proceed at room temperature with continuous stirring for a specified period (e.g., 2-24 hours).

-

After the reaction, collect the this compound-modified silica nanoparticles by centrifugation.

-

Wash the collected nanoparticles multiple times with ethanol and deionized water to remove unreacted this compound and byproducts.

-

Dry the final product, for instance, in a vacuum oven, to obtain the amino-functionalized silica nanoparticles as a powder.

Applications in Research and Development

The unique properties of this compound make it a valuable tool in various scientific and industrial applications:

-

Bioconjugation: The primary amine group of this compound provides a reactive handle for the covalent immobilization of biomolecules such as proteins, enzymes, and DNA onto surfaces for applications in biosensors, microarrays, and diagnostics.[8]

-

Adhesion Promotion: this compound is used as an adhesion promoter between organic polymers and inorganic substrates like glass, silica, and metals, enhancing the durability and performance of composites and coatings.

-

Nanoparticle Functionalization: The surface of various nanoparticles can be modified with this compound to improve their dispersibility in different solvents, introduce specific functionalities, and enable their integration into larger systems.[9]

-

Drug Delivery: this compound-functionalized nanoparticles are being explored as carriers for targeted drug delivery, where the amine groups can be used to attach targeting ligands or drugs.

References

- 1. PubChemLite - 3-aminopropyltriethoxysilane (C9H23NO3Si) [pubchemlite.lcsb.uni.lu]

- 2. (3-氨基丙基)三乙氧基硅烷 99% | Sigma-Aldrich [sigmaaldrich.cn]

- 3. (3-Aminopropyl)triethoxysilane | C9H23NO3Si | CID 13521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. (3-Aminopropyl)triethoxysilane - Wikipedia [en.wikipedia.org]

- 6. 3-Aminopropyltriethoxysilane synthesis - chemicalbook [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to (3-Aminopropyl)triethoxysilane (APTES)

For Researchers, Scientists, and Drug Development Professionals

(3-Aminopropyl)triethoxysilane, commonly known as APTES, is a versatile organosilane compound widely utilized in scientific research and industrial applications.[1][2] Its bifunctional nature, possessing both a reactive amino group and hydrolyzable ethoxy groups, makes it an invaluable coupling agent for modifying surfaces, functionalizing nanoparticles, and developing advanced materials.[3][4] This technical guide provides a comprehensive overview of the physical and chemical properties of APTES, detailed experimental protocols for its application, and visualizations of its core reaction mechanisms.

Core Properties of (3-Aminopropyl)triethoxysilane

APTES is a colorless to light yellow liquid with a characteristic fishy odor.[5] Its fundamental role as a molecular bridge stems from its unique structure, which allows it to covalently bond with both inorganic and organic materials.[2][3]

Physical and Chemical Data

The key quantitative properties of (3-Aminopropyl)triethoxysilane are summarized in the table below for easy reference.

| Property | Value | References |

| Chemical Formula | C₉H₂₃NO₃Si | [1] |

| Molecular Weight | 221.37 g/mol | [2][6][7][8] |

| CAS Number | 919-30-2 | [2][6] |

| Appearance | Colorless to light yellow liquid | [5] |

| Density | 0.946 g/mL at 25 °C | [1][7][9] |

| Boiling Point | 217 °C at 760 mmHg | [1][2][5][7][10] |

| Melting Point | -70 °C | [1][5] |

| Refractive Index | 1.421 - 1.4225 at 20 °C | [2][5][6][10][11] |

| Flash Point | 90.6 °C - 98 °C (closed cup) | [2][5] |

| Solubility | Soluble in water, alcohols (methanol, ethanol), and aromatic hydrocarbons (toluene, xylene). Miscible with acetone and chloroform. Reacts with water. | [3][7][12][13] |

| Viscosity | 1.6 - 1.8 cSt at 25 °C | [7][13] |

Chemical Reactivity and Mechanisms

The utility of APTES is primarily derived from two key chemical reactions: hydrolysis and condensation. These processes enable the formation of a stable siloxane network on hydroxylated surfaces.[4]

Hydrolysis

In the presence of water, the three ethoxy groups (-OCH₂CH₃) of APTES undergo hydrolysis to form reactive silanol groups (-Si-OH). This reaction can be catalyzed by either an acid or a base. The hydrolysis proceeds in a stepwise manner, with each of the ethoxy groups being replaced by a hydroxyl group.

Caption: Stepwise hydrolysis of APTES to form a reactive silanetriol.

Condensation

Following hydrolysis, the newly formed silanol groups are highly reactive and can undergo two types of condensation reactions:

-

Intermolecular Condensation: Silanol groups on adjacent APTES molecules can react with each other to form a stable siloxane bond (Si-O-Si), releasing a molecule of water. This process leads to the formation of oligomers and a cross-linked polymer network.

-

Surface Condensation: The silanol groups of hydrolyzed APTES can react with hydroxyl groups (-OH) present on the surface of inorganic substrates like silica, glass, and metal oxides.[4] This reaction forms a covalent siloxane bond, effectively grafting the aminopropyl functionality onto the surface.

Caption: Condensation pathways of hydrolyzed APTES.

Experimental Protocols

The following sections provide detailed methodologies for common applications of APTES in a research setting. It is crucial to perform these procedures in a well-ventilated fume hood and wear appropriate personal protective equipment, as APTES can be corrosive and an irritant.[1]

Protocol 1: Silanization of Glass or Silica Surfaces

This protocol describes the process of creating an amine-functionalized surface on glass slides or silica substrates, which can then be used for the immobilization of biomolecules or further chemical modification.

Materials:

-

Glass slides or silica substrates

-

(3-Aminopropyl)triethoxysilane (APTES)

-

Anhydrous acetone or toluene

-

Deionized water

-

Ethanol

-

Beakers and slide staining rack

Procedure:

-

Surface Cleaning: Thoroughly clean the glass or silica surfaces. This can be achieved by sonicating in a sequence of acetone, ethanol, and deionized water for 15 minutes each. Alternatively, for a more rigorous cleaning, immerse the substrates in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive; handle with extreme care.

-

Drying: After cleaning, rinse the substrates extensively with deionized water and dry them thoroughly with a stream of nitrogen or in an oven at 110 °C for at least 1 hour. A completely dry surface is essential for uniform silanization.

-

Silanization Solution Preparation: In a fume hood, prepare a 2% (v/v) solution of APTES in anhydrous acetone.[7] For example, add 2 mL of APTES to 98 mL of anhydrous acetone.[7] The use of an anhydrous solvent is critical to prevent premature hydrolysis and polymerization of APTES in the solution.

-

Immersion: Immerse the cleaned and dried substrates in the APTES solution for 30 seconds to 20 minutes.[7][12] The optimal immersion time can vary depending on the desired surface coverage.

-

Rinsing: After immersion, rinse the substrates thoroughly with fresh anhydrous acetone to remove any physisorbed APTES molecules.[7]

-

Curing: Cure the APTES layer by baking the substrates in an oven at 110-120 °C for 15-30 minutes. This step promotes the formation of stable covalent bonds between the silane and the surface.

-

Final Wash: Perform a final rinse with acetone and then deionized water to remove any remaining unbound silane. Dry the functionalized slides with nitrogen. The slides are now ready for use or can be stored in a desiccator.

Caption: Workflow for the silanization of glass or silica surfaces with APTES.

Protocol 2: Covalent Bonding of PDMS to Glass or SU-8

APTES is frequently used to create strong, irreversible bonds between polydimethylsiloxane (PDMS), a common material for microfluidic devices, and other substrates like glass or SU-8 photoresist.

Materials:

-

PDMS replica

-

Glass or SU-8 substrate

-

(3-Aminopropyl)triethoxysilane (APTES)

-

Deionized water

-

Isopropyl alcohol (IPA)

-

Oxygen plasma cleaner

-

Hotplate

Procedure:

-

Substrate Cleaning: Clean both the PDMS replica and the glass/SU-8 substrate by washing with IPA and deionized water, then dry with a stream of compressed air or nitrogen.[1]

-

APTES Solution Preparation: Prepare a 1-5% (v/v) aqueous solution of APTES by mixing the appropriate volume of APTES with deionized water.[1][9] For example, for a 5% solution, mix 3 mL of APTES with 57 mL of deionized water.[1]

-

PDMS Surface Activation: Treat the surface of the PDMS replica with oxygen plasma (e.g., 30 W for 15-30 seconds).[1][6] This step introduces reactive silanol (-SiOH) groups on the PDMS surface.

-

Silanization: Immediately after plasma activation, immerse both the activated PDMS replica and the glass/SU-8 substrate into the prepared APTES solution for 20 minutes.[1][9]

-

Rinsing and Drying: Remove the substrates from the APTES solution, rinse them thoroughly with deionized water, and dry them with filtered compressed air or nitrogen.[1]

-

Bonding: Bring the APTES-functionalized surfaces of the PDMS and the substrate into contact. Apply gentle, uniform pressure to ensure conformal contact.

-

Curing: Place the assembled device on a hotplate at 90-95 °C for at least 30 minutes to facilitate the covalent bond formation through a dehydration reaction.[1]

Conclusion

(3-Aminopropyl)triethoxysilane is a cornerstone of surface chemistry and materials science, offering a reliable method for introducing reactive amine functionalities onto a wide array of inorganic substrates. Its well-understood hydrolysis and condensation chemistry allows for the creation of stable, functional monolayers and multilayers. The experimental protocols provided herein serve as a starting point for researchers to tailor surface properties for specific applications, from immobilizing biomolecules in drug delivery systems to fabricating complex microfluidic devices. Proper handling and an understanding of the underlying chemical principles are paramount to achieving consistent and effective surface modification with APTES.

References

- 1. A Versatile Bonding Method for PDMS and SU-8 and Its Application towards a Multifunctional Microfluidic Device - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A rapid, inexpensive surface treatment for enhanced functionality of polydimethylsiloxane microfluidic channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Conventional and emerging strategies for the fabrication and functionalization of PDMS-based microfluidic devices - Lab on a Chip (RSC Publishing) DOI:10.1039/D1LC00288K [pubs.rsc.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 11. Functionalization of silica nanoparticle surfaces with organosilanes [atomfair.com]

- 12. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Synthesis and Purification of (3-Aminopropyl)triethoxysilane (APTS) for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of (3-Aminopropyl)triethoxysilane (APTS), a versatile silane coupling agent crucial for surface modification and bioconjugation applications in laboratory settings. Detailed experimental protocols, data presentation, and safety precautions are outlined to ensure successful and safe laboratory-scale production of high-purity this compound.

Synthesis of (3-Aminopropyl)triethoxysilane (this compound)

Two primary methods for the laboratory synthesis of this compound are presented: the ammonolysis of (3-chloropropyl)triethoxysilane and the hydrosilylation of allylamine.

Method 1: Ammonolysis of (3-chloropropyl)triethoxysilane

This method involves the nucleophilic substitution of the chlorine atom in (3-chloropropyl)triethoxysilane with an amino group from ammonia. The reaction is typically carried out under pressure in a suitable solvent.

Reaction: Cl(CH₂)₃Si(OC₂H₅)₃ + 2 NH₃ → H₂N(CH₂)₃Si(OC₂H₅)₃ + NH₄Cl

A detailed step-by-step procedure for the ammonolysis of (3-chloropropyl)triethoxysilane is as follows:

-

Reactor Setup: A high-pressure stainless-steel autoclave reactor equipped with a magnetic stirrer, a thermocouple, a pressure gauge, and an inlet for ammonia is required. The reactor must be thoroughly cleaned, dried, and purged with an inert gas (e.g., nitrogen or argon) before use.

-

Charging the Reactor:

-

Charge the reactor with (3-chloropropyl)triethoxysilane and a suitable solvent, such as toluene. A typical starting scale could be 850 g of (3-chloropropyl)triethoxysilane.

-

Seal the reactor and perform a leak test with nitrogen gas.

-

-

Introduction of Ammonia:

-

Cool the reactor to a low temperature (e.g., -10 to 0 °C) to facilitate the introduction of liquid ammonia.

-

Carefully introduce a significant molar excess of liquid ammonia into the reactor. A 75-fold molar excess of ammonia to the chlorosilane has been reported. For 850 g of the chlorosilane (approx. 3.53 mol), this would correspond to a large excess of ammonia. A more practical laboratory-scale approach might use a lower, yet still substantial, excess, for instance, 120g of liquid ammonia is mentioned in some literature.

-

-

Reaction Conditions:

-

Once the ammonia is added, gradually heat the reactor to the desired reaction temperature, typically in the range of 60-70 °C.

-

The reaction is carried out under the autogenous pressure generated by the ammonia at the reaction temperature, which can range from 0.5 to 3 MPa.

-

Maintain the reaction mixture under vigorous stirring for a period of 4 to 7 hours.

-

-

Work-up:

-

After the reaction is complete, cool the reactor to room temperature.

-

Carefully vent the excess ammonia into a fume hood or a suitable scrubbing system.

-

The reaction mixture will contain the desired this compound product and a solid byproduct, ammonium chloride.

-

Filter the reaction mixture to remove the ammonium chloride precipitate. The solid can be washed with a small amount of the solvent to recover any entrained product.

-

The filtrate, containing the crude this compound, is then subjected to purification.

-

Method 2: Hydrosilylation of Allylamine

This method involves the addition of a silicon-hydride bond across the carbon-carbon double bond of allylamine, catalyzed by a platinum-based catalyst.

Reaction: H₂C=CHCH₂NH₂ + HSi(OC₂H₅)₃ --(Catalyst)--> H₂N(CH₂)₃Si(OC₂H₅)₃

A detailed step-by-step procedure for the hydrosilylation of allylamine is as follows:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a thermometer is assembled. The entire apparatus should be dried in an oven and cooled under an inert atmosphere (nitrogen or argon).

-

Charging Reactants:

-

Charge the reaction flask with triethoxysilane and a suitable catalyst. Commonly used catalysts include Speier's catalyst (hexachloroplatinic acid, H₂PtCl₆) or Karstedt's catalyst. The catalyst concentration is typically in the range of 10-50 ppm of platinum relative to the triethoxysilane.

-

Allylamine is placed in the dropping funnel.

-

-

Reaction Conditions:

-

Heat the triethoxysilane and catalyst mixture to a moderate temperature, typically between 80 and 110 °C.

-

Slowly add the allylamine dropwise from the dropping funnel to the heated triethoxysilane solution with vigorous stirring. The reaction is exothermic, and the addition rate should be controlled to maintain the desired reaction temperature.

-

After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 1-2 hours to ensure complete reaction.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

The crude product is then ready for purification by vacuum distillation. In some cases, a preliminary filtration through a small pad of silica gel may be performed to remove the catalyst.

-

Purification of (3-Aminopropyl)triethoxysilane

The primary method for purifying crude this compound is vacuum distillation . Due to its relatively high boiling point (approximately 217 °C at atmospheric pressure), distillation under reduced pressure is necessary to prevent thermal decomposition.

Experimental Protocol: Vacuum Distillation

-

Apparatus Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head (or a fractionating column for higher purity), a condenser, a receiving flask, a thermometer, and a vacuum pump. Ensure all glassware is dry and the joints are properly sealed with vacuum grease. A cold trap between the distillation apparatus and the vacuum pump is highly recommended to protect the pump from corrosive vapors.

-

Procedure:

-

Transfer the crude this compound into the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.

-

Begin to evacuate the system slowly to the desired pressure. A vacuum of approximately 0.099 MPa (around 10 mmHg) is a good starting point.

-

Once the desired vacuum is reached and stable, begin to heat the distillation flask using a heating mantle.

-

Monitor the temperature at the distillation head. The temperature should remain low as any residual solvent or low-boiling impurities are removed.

-

Once the main fraction begins to distill, the head temperature will rise and stabilize. For this compound, under a vacuum of around 10 mmHg, the boiling point is expected to be in the range of 102-105 °C. The kettle temperature should be maintained at or below 80 °C to prevent decomposition.

-

Collect the fraction that distills at a constant temperature as the purified this compound.

-

After the distillation is complete, cool the system to room temperature before slowly releasing the vacuum.

-

Quantitative Data

The following table summarizes typical quantitative data for the synthesis and purification of this compound.

| Parameter | Ammonolysis Method | Hydrosilylation Method |

| Typical Yield | 70-80% | 85-95% |

| Reported Purity | >99% (by GC) | >98% (by GC) |

| Boiling Point | 217 °C (at 760 mmHg) | 217 °C (at 760 mmHg) |

| Boiling Point (vac) | ~102-105 °C (at 10 mmHg) | ~102-105 °C (at 10 mmHg) |

| Density (25 °C) | ~0.946 g/mL | ~0.946 g/mL |

Characterization of Purified this compound

The identity and purity of the synthesized this compound should be confirmed using spectroscopic methods.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will show characteristic absorption bands corresponding to its functional groups.

-

N-H stretching (amine): Two bands in the region of 3300-3400 cm⁻¹ (primary amine).

-

C-H stretching (alkyl): Bands in the region of 2850-2980 cm⁻¹.

-

Si-O-C stretching: Strong, broad bands in the region of 1070-1100 cm⁻¹.

-

C-N stretching: A band around 1200 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the different protons in the molecule.

-

A triplet corresponding to the methyl protons of the ethoxy groups.

-

A quartet corresponding to the methylene protons of the ethoxy groups.

-

Multiplets for the three methylene groups of the propyl chain.

-

A broad singlet for the amine protons.

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the carbon atoms in the ethoxy and aminopropyl groups.

Safety Precautions

The synthesis and purification of this compound involve hazardous materials and procedures. Strict adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Fume Hood: All manipulations of this compound, its precursors, and ammonia should be performed in a well-ventilated fume hood.

-

(3-chloropropyl)triethoxysilane: This compound is corrosive and a lachrymator. Avoid contact with skin, eyes, and inhalation of vapors.

-

Triethoxysilane: This compound is flammable and reacts with water to release flammable hydrogen gas. Handle under an inert atmosphere.

-

Allylamine: This compound is flammable, toxic, and corrosive. Handle with extreme care.

-

Ammonia: Liquid ammonia is a hazardous substance that can cause severe burns upon contact. The gas is corrosive and has a pungent, suffocating odor. Work in a well-ventilated area and have an emergency plan for ammonia leaks.

-

High-Pressure Reactions: The ammonolysis reaction is performed under high pressure. Ensure the autoclave is properly rated, maintained, and operated by trained personnel.

-

Vacuum Distillation: There is a risk of implosion with vacuum distillation. Use appropriate glassware and a safety shield.

Visualizations

Caption: Workflow for the synthesis of this compound via ammonolysis.

Caption: Workflow for the synthesis of this compound via hydrosilylation.

Caption: Workflow for the purification of this compound by vacuum distillation.

The Solubility of (3-Aminopropyl)triethoxysilane (APTS): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(3-Aminopropyl)triethoxysilane (APTS) is an organosilane compound widely utilized as a versatile coupling agent. Its bifunctional nature, possessing both a reactive amine group and hydrolyzable ethoxy groups, allows it to form stable covalent bonds with both inorganic and organic materials. This unique property makes this compound an indispensable tool in surface modification, nanoparticle functionalization, and the development of advanced composite materials. A thorough understanding of its solubility in various organic solvents is paramount for its effective application in diverse research and development settings. This guide provides an in-depth overview of the solubility of this compound, detailed experimental protocols, and visualizations of its reaction mechanisms and application workflows.

Solubility Profile of this compound

This compound is generally characterized by its good solubility in a wide range of common organic solvents. The principle of "like dissolves like" is a useful starting point for understanding its solubility behavior. The ethoxy groups contribute to its miscibility with polar protic solvents like alcohols, while the propyl chain provides some compatibility with less polar solvents. Upon contact with moisture, this compound undergoes hydrolysis, which can affect its solubility characteristics over time.

While precise quantitative solubility data (e.g., in g/100mL) is not extensively documented in publicly available literature, several sources consistently report this compound as being miscible or soluble in a variety of organic solvents.[1][2][3] The term "miscible" implies that the substances can be mixed in all proportions to form a homogeneous solution.

| Solvent Class | Solvent Example | Reported Solubility |

| Alcohols | Ethanol | Miscible[1][2] |

| Methanol | Soluble[3] | |

| Isopropanol | Soluble | |

| Ketones | Acetone | Miscible[1][2] |

| Aromatic Hydrocarbons | Toluene | Miscible[1][2] |

| Xylene | Soluble[3] | |

| Chlorinated Solvents | Chloroform | Miscible[1] |

| Ethers | Diethyl Ether | Soluble |

| Alkanes | Hexane | Generally considered soluble |

Note: The solubility of this compound can be influenced by the presence of water, which leads to hydrolysis and subsequent condensation reactions. It is recommended to use anhydrous solvents for applications where the unhydrolyzed form of this compound is required.

Experimental Protocol: Determination of this compound Solubility

The following is a general protocol for the gravimetric determination of the solubility of a liquid like this compound in an organic solvent. This method is based on the principle of saturating a solvent with the solute and then determining the concentration of the solute in a known amount of the solvent.

Materials:

-

(3-Aminopropyl)triethoxysilane (this compound)

-

Anhydrous organic solvent of interest

-

Analytical balance (accurate to 0.1 mg)

-

Thermostatically controlled shaker or magnetic stirrer with a water bath

-

Glass vials with airtight seals

-

Micropipettes

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the anhydrous organic solvent in a sealed glass vial. The exact amount of excess this compound is not critical, but enough should be added to ensure that a separate phase of undissolved this compound is visible.

-

Place the vial in a thermostatically controlled shaker or on a magnetic stirrer within a water bath set to a specific temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solvent is saturated with this compound.

-

-

Sample Collection and Analysis:

-

After the equilibration period, cease agitation and allow the undissolved this compound to settle to the bottom of the vial.

-

Carefully extract a precise volume (e.g., 1.00 mL) of the clear, saturated supernatant using a micropipette. Take care not to disturb the undissolved phase.

-

Transfer the collected aliquot to a pre-weighed, dry glass vial. Record the initial weight of the vial.

-

Place the vial containing the sample in a drying oven at a temperature sufficient to evaporate the solvent but below the boiling point of this compound (217 °C) to avoid its degradation. A vacuum oven is recommended to facilitate solvent removal at a lower temperature.

-

Periodically remove the vial from the oven, cool it to room temperature in a desiccator, and weigh it. Repeat this process until a constant weight is achieved, indicating that all the solvent has evaporated.

-

-

Calculation of Solubility:

-

The final weight of the vial will be the sum of the vial's initial weight and the weight of the dissolved this compound.

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the vial from the final constant weight.

-

The solubility can then be expressed in various units, such as grams of this compound per 100 mL of solvent or mg/mL.

Solubility (g/100mL) = (Mass of dissolved this compound in g / Volume of aliquot in mL) * 100

-

Reaction Pathway and Experimental Workflow

The primary application of this compound in research and industry is the functionalization of surfaces, particularly those with hydroxyl groups, such as silica and metal oxides. This process involves a two-step reaction mechanism: hydrolysis followed by condensation.[4]

This compound Surface Functionalization Pathway

The following diagram illustrates the key steps in the reaction of this compound with a hydroxylated silica surface.

Caption: Reaction pathway of this compound surface functionalization.

Experimental Workflow for Surface Modification with this compound

The following diagram outlines a typical experimental workflow for the modification of a substrate, such as a glass slide or silica nanoparticles, with this compound.

References

Technical Guide: Shelf Life and Storage of (3-Aminopropyl)triethoxysilane (APTS)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the factors influencing the shelf life of (3-Aminopropyl)triethoxysilane (APTS) and the optimal conditions for its storage. The information is intended to assist researchers, scientists, and drug development professionals in ensuring the quality and reliability of this compound in their applications.

Introduction to this compound Stability

(3-Aminopropyl)triethoxysilane is a versatile coupling agent widely used in various scientific and industrial applications. Its bifunctional nature, possessing both an amino group and hydrolyzable ethoxysilyl groups, allows it to act as a bridge between inorganic substrates and organic polymers. However, this reactivity also makes it susceptible to degradation, primarily through hydrolysis and subsequent condensation. The shelf life of this compound is, therefore, critically dependent on its storage conditions. While manufacturers often state a shelf life of one year when stored under ideal conditions, the actual usable life can be affected by various environmental factors.

Degradation Pathways

The primary degradation pathway for this compound is hydrolysis of the ethoxy groups in the presence of water, followed by condensation of the resulting silanols.

-

Hydrolysis: In the presence of moisture, the ethoxy groups (-OC2H5) are replaced by hydroxyl groups (-OH), forming silanols and releasing ethanol. This reaction can be catalyzed by acids or bases.

-

Condensation: The newly formed silanols are highly reactive and can condense with each other or with residual ethoxy groups to form siloxane bonds (Si-O-Si), leading to oligomerization and polymerization of the this compound. This process results in an increase in viscosity and can eventually lead to the formation of a gel-like substance, rendering the this compound unusable.

Recommended Storage Conditions and Shelf Life

To minimize degradation and maximize the shelf life of this compound, it is crucial to adhere to the following storage recommendations.

| Parameter | Recommended Condition | Rationale |

| Temperature | Cool, typically room temperature (2-25°C). Avoid high temperatures. | Higher temperatures accelerate the rates of hydrolysis and condensation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., dry nitrogen or argon).[1] | Prevents exposure to atmospheric moisture, which is the primary reactant in the degradation pathway. |

| Container | Tightly sealed, original, unopened container. If transferred, use a clean, dry, inert gas-flushed container made of a suitable material (e.g., glass or specific plastics recommended by the manufacturer). | Prevents moisture ingress and contamination. Opened containers should be carefully resealed.[1] |

| Light Exposure | Store in a dark place, protected from direct sunlight. | While not the primary degradation factor, light can potentially contribute to degradation over long periods. |

| Humidity | Dry environment. Avoid storage in humid areas. | Minimizes the risk of moisture permeating the container, especially if not perfectly sealed. |

| Stated Shelf Life | Typically one year from the date of manufacture when stored in unopened containers under recommended conditions. This can vary by manufacturer. For example, Ecopower specifies a one-year shelf life in a cool, dry, and ventilated area.[2] | This is a general guideline. The actual usability may be longer if stored meticulously, or shorter if exposed to adverse conditions. |

Experimental Protocols for Stability and Purity Assessment

Regular assessment of this compound purity is recommended, especially for opened containers or material stored for an extended period. The following are suggested experimental protocols to monitor the stability and degradation of this compound.

Visual Inspection

A simple, initial assessment can be made by visual inspection. Fresh, high-purity this compound is a clear, colorless liquid. Any signs of yellowing, increased viscosity, or the presence of precipitates can indicate degradation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for monitoring the chemical changes associated with this compound degradation.

Methodology:

-

Sample Preparation: A small drop of the neat this compound liquid is placed between two KBr plates or on a diamond ATR crystal.

-

Data Acquisition: An FTIR spectrum is recorded in the mid-IR range (typically 4000-400 cm⁻¹).

-

Spectral Analysis:

-

Hydrolysis: Look for the appearance or increase in the intensity of a broad peak in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching of silanol groups (Si-OH).

-

Condensation: Monitor the Si-O-Si stretching region, typically around 1000-1100 cm⁻¹. Changes in the shape and intensity of this band can indicate the formation of siloxane oligomers.

-

Reference: Compare the spectrum of the aged sample to that of a fresh, unopened sample of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative ¹H NMR (qNMR) can be used to determine the purity of this compound and to quantify the extent of hydrolysis.

Methodology:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a deuterated solvent (e.g., CDCl₃) that does not react with the silane. An internal standard with a known concentration and a distinct NMR signal can be added for quantification.

-

Data Acquisition: Acquire a ¹H NMR spectrum.

-

Spectral Analysis:

-

Integrate the peaks corresponding to the ethoxy protons (triplet and quartet around 1.2 and 3.8 ppm, respectively) and the aminopropyl protons.

-

The appearance of new signals, particularly a broad peak for the Si-OH protons, and a decrease in the integration of the ethoxy signals relative to the aminopropyl signals, indicates hydrolysis.

-

Purity can be calculated by comparing the integral of the this compound protons to that of the internal standard.

-

Titration for Amino Group Content

This method determines the concentration of the active amino groups, which can be an indicator of the overall integrity of the this compound molecule, assuming the degradation primarily affects the silane end.

Methodology:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., isopropanol).

-

Titration: Titrate the solution with a standardized acid solution (e.g., 0.1 N HCl) using a potentiometric titrator or a suitable indicator.

-

Calculation: The amount of acid consumed is directly proportional to the number of moles of amino groups in the sample. This can be used to calculate the purity in terms of the active amine content.

Accelerated Stability Studies

To predict the long-term stability of this compound, an accelerated stability study can be performed. This involves subjecting the material to elevated temperatures and monitoring its degradation over time.

Logical Decision-Making for this compound Usage

Conclusion

The stability of (3-Aminopropyl)triethoxysilane is primarily compromised by hydrolysis and condensation reactions, which are accelerated by the presence of moisture and elevated temperatures. By adhering to strict storage protocols, including maintaining a cool, dry, and inert environment, the shelf life of this compound can be maximized. For critical applications, it is imperative to verify the quality of the silane, especially if it has been stored for an extended period or in a previously opened container. The experimental protocols outlined in this guide provide a framework for researchers to assess the integrity of their this compound, ensuring the reliability and reproducibility of their work.

References

Unlocking Material Potential: A Technical Guide to the Applications of (3-Aminopropyl)triethoxysilane (APTS) in Materials Science

For Researchers, Scientists, and Drug Development Professionals

(3-Aminopropyl)triethoxysilane, commonly abbreviated as APTS, stands as a cornerstone molecule in the field of materials science. Its versatile bifunctional nature, possessing both reactive ethoxy silane groups and a terminal amine group, allows it to act as a molecular bridge between inorganic and organic materials. This unique capability has paved the way for significant advancements in composite materials, surface engineering, drug delivery systems, and biosensor technology. This in-depth technical guide explores the core applications of this compound, providing detailed experimental protocols, quantitative data summaries, and visual representations of key processes to empower researchers and professionals in their scientific endeavors.

This compound as a Silane Coupling Agent in Composite Materials

One of the primary and most established applications of this compound is as a silane coupling agent in polymer composites. It significantly enhances the interfacial adhesion between inorganic fillers (like glass fibers or silica) and organic polymer matrices.[1] This improved adhesion leads to more efficient stress transfer from the polymer matrix to the reinforcement, resulting in composite materials with superior mechanical properties.[2][3]

Quantitative Data: Mechanical Properties of this compound-Modified Composites

The reinforcing effect of this compound is evident in the enhanced mechanical performance of various composite materials. The following table summarizes the impact of this compound on the tensile properties of different polymer composites.

| Composite System | Filler/Reinforcement | This compound Treatment | Tensile Strength | Tensile Modulus | Reference |

| Epoxy Composite | Glass Fiber (10 wt%) | Untreated | 14.77 MPa | 946.07 MPa | [4] |

| Epoxy Composite | Glass Fiber (10 wt%) with 6g fly ash | Untreated | 27.18 MPa | - | [4] |

| Polyurethane (PU) | Graphene (0.2 wt%) | This compound-functionalized | 227% increase | - | [5] |

| Polypropylene (PP) | Tremolite | This compound-modified | Significant improvement | Significant improvement | [6] |

| Epoxy Asphalt Concrete | Fiberglass (6 mm, 2%) | Untreated | - | - | [7] |

| Epoxy Asphalt Concrete | Fiberglass (6 mm, 2%) | - | 69.2% increase in mastic tensile strength | - | [7] |

Note: The data presented is a compilation from various studies and direct comparison may be limited by differing experimental conditions.

Experimental Protocol: Surface Treatment of Glass Fibers with this compound for Composite Fabrication

This protocol outlines a general procedure for the surface modification of glass fibers with this compound to enhance their compatibility with a polymer matrix.

Materials:

-

Glass fibers

-

(3-Aminopropyl)triethoxysilane (this compound)

-

Ethanol

-

Deionized water

-

Acetic acid (for pH adjustment)

-

Beakers

-

Magnetic stirrer

-

Oven

Procedure:

-

Cleaning: Immerse the glass fibers in a 1:1 mixture of ethanol and deionized water and sonicate for 30 minutes to remove surface impurities.

-

Drying: Dry the cleaned glass fibers in an oven at 110°C for 2 hours.

-

Hydrolysis of this compound: Prepare a 2% (v/v) solution of this compound in a 95:5 (v/v) ethanol/water mixture. Adjust the pH of the solution to 4.5-5.5 with acetic acid to catalyze the hydrolysis of the ethoxy groups of this compound to silanol groups. Stir the solution for 1 hour.

-

Silanization: Immerse the dried glass fibers in the hydrolyzed this compound solution. Stir the mixture gently for 2-4 hours at room temperature.

-

Rinsing: Remove the glass fibers from the solution and rinse thoroughly with ethanol to remove any unreacted this compound.

-

Curing: Dry the treated glass fibers in an oven at 110°C for 12 hours to promote the condensation reaction between the silanol groups of this compound and the hydroxyl groups on the glass fiber surface, forming a stable covalent bond.

Surface Modification with this compound

This compound is extensively used to modify the surfaces of various materials, including silica, metal oxides, and nanoparticles. This functionalization introduces primary amine groups onto the surface, which can then be used for further chemical reactions, such as the immobilization of biomolecules, catalysts, or other functional moieties.

Quantitative Data: Characterization of this compound-Modified Surfaces

The success of surface modification with this compound can be quantified through various analytical techniques. The following table summarizes typical changes in surface properties after this compound functionalization.

| Substrate | This compound Treatment Method | Zeta Potential (mV) | Water Contact Angle (°) | Surface Energy (mN/m) | Reference |

| Silica Nanoparticles | Stöber method followed by this compound grafting | From -19.3 ± 1.7 to +32.5 ± 2.2 | - | - | [1] |

| Silica Nanoparticles | Amino-terminated alkoxysilane functionalization | From negative to positive values | - | - | [8] |

| Glass | Untreated | - | 21.1 ± 1.2 | - | [9] |

| Glass | Dichlorooctamethyltetrasiloxane treatment | - | ~20 - 95 | - | [9] |

| Glass | Untreated | - | 27 | - | [10] |

| Glass | Plasma pre-treatment | - | From 70.2 to 41.2 | Increased | [11] |

Note: Zeta potential is highly dependent on the pH of the medium. Contact angle and surface energy are sensitive to the cleanliness and roughness of the surface.

Experimental Protocol: this compound Functionalization of Silica Nanoparticles

This protocol details a common method for the surface functionalization of silica nanoparticles with this compound.

Materials:

-

Silica nanoparticles (SiO2 NPs)

-

(3-Aminopropyl)triethoxysilane (this compound)

-

Toluene (anhydrous)

-

Ethanol

-

Centrifuge

-

Magnetic stirrer

-

Nitrogen or Argon gas supply

Procedure:

-

Drying of Silica Nanoparticles: Dry the silica nanoparticles under vacuum at 120°C for 4 hours to remove any adsorbed water.

-

Dispersion: Disperse the dried silica nanoparticles in anhydrous toluene under a nitrogen or argon atmosphere to prevent premature hydrolysis of this compound.

-

This compound Addition: Add this compound to the silica nanoparticle suspension. The amount of this compound will depend on the desired surface coverage. A typical starting point is a 1:1 mass ratio of this compound to silica.

-

Reaction: Stir the suspension vigorously at room temperature for 12-24 hours under an inert atmosphere.

-

Washing: Separate the functionalized silica nanoparticles from the solution by centrifugation.

-

Resuspension and Washing: Resuspend the nanoparticle pellet in ethanol and sonicate briefly to break up any agglomerates. Centrifuge and discard the supernatant. Repeat this washing step at least three times to remove any unreacted this compound.

-

Final Drying: Dry the this compound-functionalized silica nanoparticles under vacuum at 70°C.

References

- 1. nanobioletters.com [nanobioletters.com]

- 2. 3-Aminopropyltriethoxysilane | 919-30-2 [chemicalbook.com]

- 3. (3-AMINOPROPYL)TRIETHOXYSILANE - Ataman Kimya [atamanchemicals.com]

- 4. jntuhceh.ac.in [jntuhceh.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Surface functionalization of silica nanoparticles supports colloidal stability in physiological media and facilitates internalization in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Foundational Principles of Silanization with (3-Aminopropyl)triethoxysilane (APTS): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles of silanization using (3-Aminopropyl)triethoxysilane (APTS), a widely used organosilane for surface modification in various scientific and industrial applications, including drug delivery, diagnostics, and biomaterial engineering. The document details the underlying chemical mechanisms, critical process parameters, detailed experimental protocols, and methods for characterizing the resulting functionalized surfaces.

Core Principles of this compound Silanization

Silanization with this compound is a chemical process that deposits a layer of this compound onto a substrate, rendering the surface with reactive primary amine groups. This functionalization is crucial for the subsequent covalent immobilization of biomolecules, polymers, or nanoparticles. The process can be broadly categorized into four main stages: substrate preparation, silanization, rinsing, and curing.

1.1. Chemical Mechanism

The fundamental chemistry of this compound silanization involves two key reactions: hydrolysis and condensation.

-

Hydrolysis: The ethoxy groups (-OCH₂CH₃) of the this compound molecule react with water to form reactive silanol groups (-Si-OH). This reaction can be catalyzed by acids or bases. The presence of a controlled amount of water is therefore essential for the initiation of the silanization process.

-

Condensation: The newly formed silanol groups on the this compound molecule can then react in two ways:

-

Surface Binding: They can condense with hydroxyl (-OH) groups present on the substrate surface (e.g., glass, silicon oxide) to form stable covalent siloxane bonds (Si-O-Si). This is the desired reaction for creating a functionalized surface.

-

Self-Polymerization: They can also condense with other hydrolyzed this compound molecules in the solution, leading to the formation of oligomers or a polymer network. While some degree of lateral polymerization can enhance the stability of the silane layer, excessive self-polymerization can lead to the formation of aggregates and a non-uniform, thick, and potentially unstable coating.

-

The balance between these two condensation pathways is critical and is influenced by several factors, including the concentration of this compound, water content in the solvent, reaction temperature, and time.

Key Parameters Influencing Silanization

The quality, uniformity, and stability of the this compound layer are highly dependent on the careful control of several experimental parameters.

| Parameter | Effect on Silanization | Typical Range/Conditions |

| Substrate Pre-treatment | Crucial for generating a high density of surface hydroxyl groups, ensuring a uniform and reactive surface for silanization. Inadequate cleaning leads to patchy and unstable coatings. | Piranha solution (H₂SO₄:H₂O₂), RCA clean (NH₄OH:H₂O₂:H₂O), plasma treatment, or acid/base washes are commonly used. |

| This compound Concentration | Affects the thickness and uniformity of the silane layer. Low concentrations tend to favor monolayer formation, while high concentrations can lead to multilayer deposition and aggregation. | 1% to 10% (v/v) in a suitable solvent is a common starting range. |

| Solvent | The choice of solvent influences the hydrolysis of this compound and the solubility of the silane. Anhydrous solvents with trace amounts of water are often used to control the hydrolysis rate. | Toluene, ethanol, acetone, and aqueous solutions (e.g., with acetic acid) are frequently used. |

| Reaction Time | Determines the extent of silanization. Insufficient time may result in incomplete surface coverage, while excessive time can promote multilayer formation and aggregation. | Typically ranges from 10 minutes to several hours. |

| Reaction Temperature | Affects the rate of both hydrolysis and condensation reactions. Higher temperatures generally accelerate the process but can also increase the rate of self-polymerization. | Room temperature to 70°C are common. |

| Curing | A post-deposition heating step to promote further covalent bonding between the silane molecules and the substrate, as well as cross-linking within the silane layer, thereby increasing the stability of the coating. | Typically performed at 110-120°C for 30-60 minutes. |

Experimental Protocols

The following are detailed methodologies for the silanization of common substrates.

3.1. Silanization of Glass or Silicon Wafers (Liquid Phase Deposition)

-

Substrate Cleaning and Activation:

-

Immerse the substrates in a Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes at room temperature. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.

-

Alternatively, sonicate the substrates in a 2% (w/v) solution of sodium dodecyl sulfate (SDS) for 15 minutes, followed by thorough rinsing with deionized water.

-

Rinse the substrates copiously with deionized water.

-

Dry the substrates under a stream of nitrogen or in an oven at 110°C.

-

-

Silanization:

-

Prepare a 2% (v/v) solution of this compound in anhydrous toluene in a clean, dry glass container.

-

Immerse the cleaned and dried substrates in the this compound solution for 1 hour at room temperature with gentle agitation.

-

-

Rinsing:

-

Remove the substrates from the silanization solution and rinse them thoroughly with fresh toluene to remove any physisorbed silane.

-

Follow with a rinse in ethanol and then deionized water.

-

-

Curing:

-

Dry the substrates under a stream of nitrogen.

-

Place the substrates in an oven at 110°C for 30-60 minutes to cure the silane layer.

-

-

Storage:

-

Store the functionalized substrates in a desiccator or under an inert atmosphere to prevent contamination.

-

3.2. Silanization of Silica Nanoparticles (Aqueous Protocol)

-

Nanoparticle Suspension Preparation:

-

Disperse the silica nanoparticles in ethanol to a concentration of approximately 10 mg/mL.

-

Sonicate the suspension for 15 minutes to break up any aggregates and ensure a uniform dispersion.[1]

-

-

Hydrolysis of this compound:

-

In a separate container, add this compound to deionized water at a concentration that will result in the desired final concentration when mixed with the nanoparticle suspension (e.g., a 2% final concentration).

-

Stir the this compound-water mixture for at least 1 hour at room temperature to allow for hydrolysis of the ethoxy groups.

-

-

Silanization Reaction:

-

Add the hydrolyzed this compound solution to the sonicated nanoparticle suspension.

-

Stir the reaction mixture vigorously for 4-8 hours at room temperature or at an elevated temperature (e.g., 70°C) to promote the condensation reaction.[2]

-

-

Washing and Purification:

-

Centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles.

-

Remove the supernatant containing unreacted this compound and byproducts.

-

Redisperse the nanoparticle pellet in fresh ethanol and sonicate briefly to ensure complete resuspension.

-

Repeat the centrifugation and redispersion steps at least three times to thoroughly clean the nanoparticles.

-

-

Final Dispersion and Storage:

-

After the final wash, redisperse the nanoparticles in the desired solvent for storage or subsequent applications.

-

Store the functionalized nanoparticle suspension at 4°C.

-

Characterization of this compound-Functionalized Surfaces

The success of the silanization process is evaluated through various surface characterization techniques.

| Characterization Technique | Information Obtained | Typical Results for Successful this compound Silanization |

| Contact Angle Goniometry | Provides a measure of the surface hydrophobicity/hydrophilicity. | A decrease in the water contact angle compared to the bare substrate, indicating the presence of the hydrophilic amine groups. |

| X-ray Photoelectron Spectroscopy (XPS) | Determines the elemental composition of the surface, confirming the presence of nitrogen and silicon from the this compound layer. | The appearance of N 1s and Si 2p peaks in the XPS spectrum. The N/Si atomic ratio can provide information on the integrity of the this compound molecule on the surface. |

| Atomic Force Microscopy (AFM) | Visualizes the surface topography and measures surface roughness. | A smooth, uniform surface is indicative of a well-formed monolayer. Increased roughness may suggest the formation of aggregates or a multilayer. |

| Ellipsometry | Measures the thickness of the deposited silane layer. | For a monolayer, the thickness is typically in the range of 5-10 Å. |

| Zeta Potential Measurement | For nanoparticles, it indicates the surface charge. | A shift to a more positive zeta potential at neutral pH due to the protonation of the primary amine groups. |

Mandatory Visualizations

Caption: Chemical mechanism of this compound silanization.

Caption: General experimental workflow for this compound silanization.

Caption: Logical relationships in the this compound silanization process.

Applications in Drug Development

The primary amine groups introduced by this compound silanization serve as versatile chemical handles for the covalent attachment of various molecules, which is highly beneficial in drug development:

-

Drug Delivery Systems: this compound-functionalized nanoparticles (e.g., silica, PLGA) can be conjugated with targeting ligands (antibodies, peptides) to direct drug-loaded carriers to specific cells or tissues, enhancing therapeutic efficacy and reducing side effects.

-

Biosensors and Diagnostics: The immobilization of antibodies, enzymes, or nucleic acids onto this compound-modified surfaces is a fundamental step in the fabrication of biosensors for disease diagnosis and monitoring therapeutic response.

-

Biomaterial Engineering: this compound is used to modify the surface of medical implants to improve their biocompatibility and to anchor bioactive molecules that can promote tissue integration or prevent infection.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Poor Surface Coverage/Patchy Coating | Inadequate substrate cleaning; insufficient reaction time; low this compound concentration. | Ensure rigorous substrate cleaning and activation; increase reaction time or this compound concentration. |

| Aggregation of Nanoparticles | Excessive self-polymerization of this compound; improper pH; high nanoparticle concentration. | Reduce this compound concentration; control water content in the solvent; perform silanization at a lower pH; ensure nanoparticles are well-dispersed before and during the reaction. |

| Unstable Coating | Incomplete condensation with the surface; insufficient curing. | Increase curing time and/or temperature; ensure the substrate surface is highly hydroxylated. |

| Inconsistent Results | Variability in ambient humidity; degradation of this compound stock solution. | Perform silanization in a controlled environment (e.g., glove box); use fresh this compound and anhydrous solvents. |

By understanding and carefully controlling the foundational principles of this compound silanization, researchers can reliably produce high-quality functionalized surfaces tailored for a wide range of applications in drug development and beyond.

References

exploring the reactivity of APTS with different functional groups

An In-depth Technical Guide to the Reactivity of (3-Aminopropyl)triethoxysilane (APTS) with Different Functional Groups

Audience: Researchers, scientists, and drug development professionals.

Introduction to (3-Aminopropyl)triethoxysilane (this compound)

(3-Aminopropyl)triethoxysilane, commonly abbreviated as this compound (or APTES), is a versatile bifunctional organosilane coupling agent. Its utility in surface modification, bioconjugation, and materials science stems from its unique molecular structure. The molecule consists of a triethoxysilane group at one end and a primary amine group at the other, separated by a propyl chain.

-

The Silane Group (-Si(OCH₂CH₃)₃): This is the inorganic reactive center. The ethoxy groups are hydrolyzable in the presence of water, forming reactive silanol groups (-Si-OH). These silanols can then condense with hydroxyl groups present on the surface of inorganic substrates like glass, silica, or metal oxides, forming stable covalent siloxane bonds (Si-O-Substrate). They can also polymerize with other this compound molecules to form a cross-linked polysiloxane network on the surface.

-

The Aminopropyl Group (- (CH₂)₃NH₂): This is the organic reactive center. The terminal primary amine is a potent nucleophile, capable of reacting with a wide array of electrophilic functional groups. This allows for the covalent attachment of organic molecules, including proteins, peptides, nucleic acids, and drugs, to the this compound-modified surface.

This dual reactivity makes this compound an ideal molecular linker for bridging inorganic materials and organic or biological systems.

Reactivity with Hydroxyl Groups: The Silanization Process

The most fundamental reaction of this compound involves the functionalization of surfaces bearing hydroxyl (-OH) groups, a process known as silanization. This is the foundational step for most applications and proceeds via a two-step hydrolysis and condensation mechanism.

Reaction Mechanism and Workflow

The silanization process involves the covalent attachment of this compound to a hydroxylated surface.

-

Hydrolysis: The three ethoxy groups (-OCH₂CH₃) on the silicon atom react with water molecules to form silanol groups (-OH) and ethanol as a byproduct. This step is often catalyzed by acid or base.

-

Condensation: The newly formed silanol groups on the this compound molecule react with the hydroxyl groups on the substrate surface (e.g., Si-OH on a glass slide) to form stable, covalent siloxane bonds (Si-O-Si).

-

Polymerization (Optional): this compound molecules can also condense with each other, forming a polymeric network on the surface. The extent of this polymerization depends on reaction conditions, particularly the amount of water present.

Caption: Workflow for Surface Silanization with this compound.

Experimental Protocol: Silanization of Glass Slides

This protocol describes a common method for functionalizing glass microscope slides with this compound.

-

Surface Cleaning and Activation:

-

Immerse glass slides in a piranha solution (3:1 mixture of concentrated sulfuric acid to 30% hydrogen peroxide) for 1 hour. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood).

-

Alternatively, for a safer procedure, sonicate the slides in acetone, followed by ethanol, and finally deionized water (15 minutes each). Then, treat with an oxygen plasma cleaner for 5 minutes to clean and generate hydroxyl groups.

-

Rinse the slides thoroughly with ultrapure deionized water and dry them under a stream of nitrogen gas or in an oven at 110°C for 30 minutes.

-

-

Silanization Reaction:

-

Prepare a 2% (v/v) solution of this compound in anhydrous toluene or 95% ethanol/5% water. The presence of a small amount of water is necessary to initiate hydrolysis.

-

Immerse the clean, dry slides into the this compound solution for 15-60 minutes at room temperature with gentle agitation.

-

Remove the slides from the solution and rinse sequentially with the solvent used (toluene or ethanol) to remove excess, non-covalently bound this compound.

-

-

Curing:

-

Cure the slides in an oven at 110°C for 30-60 minutes. This step promotes the formation of stable covalent bonds between this compound and the glass surface and encourages cross-linking within the silane layer.

-

After curing, the slides can be rinsed again with solvent and stored in a desiccator until use.

-

Quantitative Data: Surface Characterization

The success of silanization is typically evaluated by measuring changes in surface properties.

| Parameter | Method | Typical Value (Pre-APTS) | Typical Value (Post-APTS) | Information Gained |

| Water Contact Angle | Goniometry | < 20° (Hydrophilic) | 50° - 70° (More Hydrophobic) | Confirms presence of organic propyl chains on the surface. |

| Amine Surface Density | X-ray Photoelectron Spectroscopy (XPS) | 0 atomic % (N 1s) | 2-5 atomic % (N 1s) | Elemental confirmation of nitrogen (amine) on the surface. |

| Amine Group Quantification | Colorimetric Assay (e.g., Ninhydrin) | No color change | Purple/Blue color | Quantifies the number of accessible primary amine groups. |

| Surface Roughness | Atomic Force Microscopy (AFM) | < 1 nm | 1-5 nm | Indicates the formation and topography of the silane layer. |

Reactivity with Aldehydes and Ketones

The primary amine of a functionalized this compound surface readily reacts with carbonyl compounds, specifically aldehydes and ketones, to form an imine (also known as a Schiff base). This reaction is a cornerstone for immobilizing molecules that contain or can be modified to contain an aldehyde group. Aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon.

Reaction Mechanism

The reaction is a nucleophilic addition-elimination. The amine nitrogen acts as the nucleophile, attacking the electrophilic carbonyl carbon. A tetrahedral intermediate is formed, which then eliminates a molecule of water to form the stable carbon-nitrogen double bond of the imine. This reaction is often catalyzed by mild acid.

Caption: Imine (Schiff Base) Formation Mechanism.

Experimental Protocol: Protein Immobilization via Glutaraldehyde

Glutaraldehyde is a homobifunctional crosslinker containing two aldehyde groups. It is commonly used to link the primary amine of an this compound-functionalized surface to the primary amine (e.g., lysine residues) of a protein.

-

Surface Preparation: Start with a surface functionalized with this compound as described in Protocol 2.2.

-

Activation with Glutaraldehyde:

-

Prepare a 2.5% (v/v) solution of glutaraldehyde in a phosphate-buffered saline (PBS) solution (pH 7.4).

-

Immerse the this compound-functionalized slides in the glutaraldehyde solution for 1-2 hours at room temperature. This allows one of the aldehyde groups to react with the surface amine groups.

-

Rinse the slides thoroughly with PBS and then deionized water to remove excess glutaraldehyde.

-

-

Protein Immobilization:

-

Prepare a solution of the target protein (e.g., 0.1 - 1.0 mg/mL) in PBS (pH 7.4).

-

Incubate the glutaraldehyde-activated slides with the protein solution for 2-4 hours at room temperature or overnight at 4°C. The free aldehyde groups on the surface will react with amine groups on the protein.

-

(Optional) To reduce the now-formed imine bonds to more stable secondary amine bonds, incubate the slides in a solution of sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄).

-

Rinse the slides with PBS to remove non-covalently bound protein. The surface is now functionalized with the target protein.

-

Reactivity with Carboxyl Groups

The primary amine of this compound can form a stable amide bond with a carboxylic acid (-COOH). However, this reaction does not typically proceed spontaneously. The direct mixing of an amine and a carboxylic acid results in an acid-base reaction, forming a highly unreactive ammonium-carboxylate salt. To facilitate amide bond formation, the carboxyl group must first be "activated" to create a better leaving group. The most common method for this is using carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Reaction Mechanism: EDC/NHS Coupling

This is a two-step activation and coupling process.

-

Activation: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.

-

Stabilization & Coupling: NHS is added to react with the O-acylisourea intermediate, forming a more stable NHS-ester. This semi-stable ester is less susceptible to hydrolysis than the O-acylisourea intermediate. The this compound amine then acts as a nucleophile, attacking the carbonyl carbon of the NHS-ester and displacing the NHS group to form a stable amide bond.

Caption: EDC/NHS Amide Bond Formation Workflow.

Experimental Protocol: EDC/NHS Coupling to an this compound Surface

This protocol describes how to immobilize a molecule containing a carboxylic acid (e.g., a protein or peptide) onto an this compound-functionalized surface.

-

Reagent Preparation:

-

Prepare a solution of the carboxyl-containing molecule in an appropriate buffer. A MES (2-(N-morpholino)ethanesulfonic acid) buffer at pH 4.5-5.5 is often optimal for the EDC activation step.

-

Prepare fresh solutions of EDC and NHS in the same buffer. A common starting concentration is 100 mM for each.

-

-

Activation of Carboxylic Acid:

-

In a single tube, add the carboxyl-containing molecule, EDC, and NHS. A typical molar ratio is 1:10:25 (Molecule:EDC:NHS), but this may require optimization.

-

Allow the activation reaction to proceed for 15-30 minutes at room temperature.

-

-

Coupling to this compound Surface:

-

Take the this compound-functionalized substrate (from Protocol 2.2) and immerse it in the activation mixture.

-

Alternatively, pipette the activation mixture directly onto the this compound surface.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. The reaction is typically shifted to a buffer with a more neutral pH (e.g., PBS pH 7.4) at this stage to ensure the this compound amine is deprotonated and thus maximally nucleophilic.

-

-

Quenching and Washing:

-

(Optional) Quench any remaining reactive NHS-esters by incubating the surface with a solution of hydroxylamine or ethanolamine (e.g., 1 M, pH 8.5) for 15-30 minutes.

-

Wash the surface thoroughly with buffer (e.g., PBS with a mild detergent like Tween-20) and finally with deionized water to remove non-covalently bound molecules and reaction byproducts.

-

Reactivity with Epoxy Groups

The amine group of this compound can react with an epoxide (oxirane) ring in a nucleophilic ring-opening reaction. This forms a stable carbon-nitrogen bond and generates a secondary amine and a hydroxyl group. This chemistry is widely used in the formulation of epoxy adhesives and for functionalizing surfaces with epoxy-silanes (like GPTMS) to which amine-containing molecules can then be attached.

Reaction Mechanism

The lone pair of electrons on the primary amine nitrogen attacks one of the electrophilic carbons of the epoxide ring. This forces the strained three-membered ring to open, with the electrons from the carbon-oxygen bond moving to the oxygen atom, forming an alkoxide intermediate. This intermediate is then protonated (typically by another amine molecule or during a workup step) to yield the final product, which contains a β-amino alcohol linkage.

Caption: Epoxide Ring-Opening by Primary Amine.

Experimental Protocol: Reaction of this compound with an Epoxy-Functionalized Surface